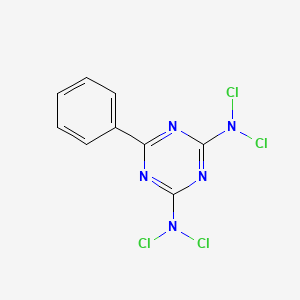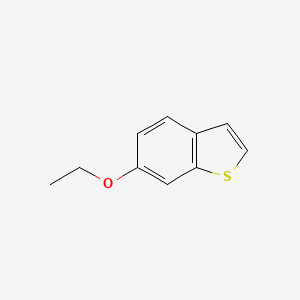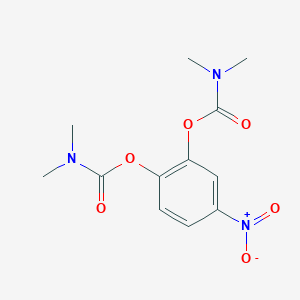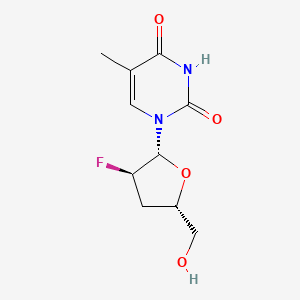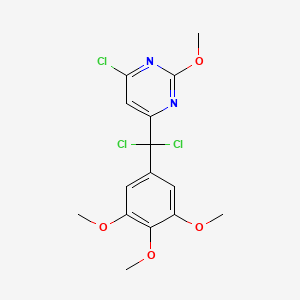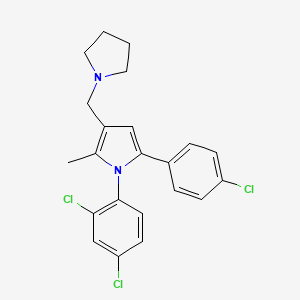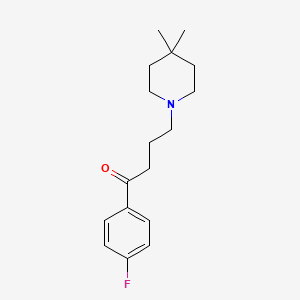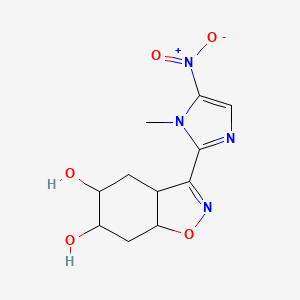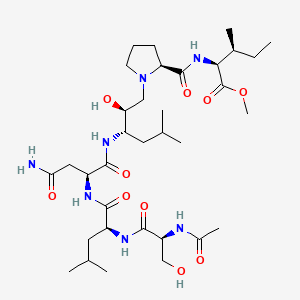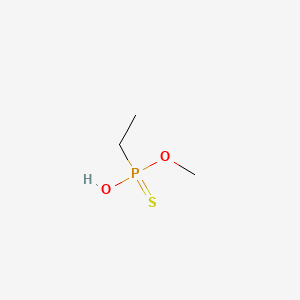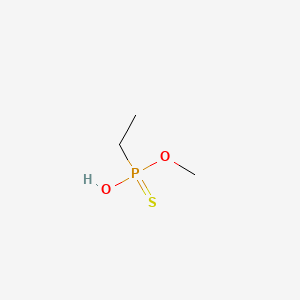
Phosphonothioic acid, ethyl-, O-methyl ester, (S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonothioic acid, ethyl-, O-methyl ester, (S)- is an organophosphate compound. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which includes a phosphonothioic acid core with ethyl and O-methyl ester groups attached.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphonothioic acid, ethyl-, O-methyl ester, (S)- typically involves the reaction of phosphonothioic acid derivatives with ethyl and methyl ester groups. The reaction conditions often include the use of specific catalysts and solvents to facilitate the esterification process. The exact synthetic route can vary depending on the desired purity and yield of the final product.
Industrial Production Methods
In industrial settings, the production of phosphonothioic acid, ethyl-, O-methyl ester, (S)- is carried out on a larger scale using optimized reaction conditions. This may involve continuous flow reactors and advanced purification techniques to ensure high-quality output. The industrial methods focus on maximizing efficiency and minimizing waste.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphonothioic acid, ethyl-, O-methyl ester, (S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonothioic acid derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.
Substitution: The ester groups in the compound can be substituted with other functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonothioic acid oxides, while substitution reactions can produce a wide range of ester derivatives.
Wissenschaftliche Forschungsanwendungen
Phosphonothioic acid, ethyl-, O-methyl ester, (S)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organophosphate compounds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research explores its potential therapeutic uses and its role in drug development.
Industry: It is utilized in the production of pesticides, pharmaceuticals, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of phosphonothioic acid, ethyl-, O-methyl ester, (S)- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes, affecting biochemical pathways. For example, it may inhibit acetylcholinesterase, leading to the accumulation of acetylcholine and subsequent physiological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Phosphonothioic acid, ethyl-, O-methyl ester, (S)- can be compared with other similar compounds, such as:
O-Ethyl methylphosphonothioic acid: This compound has similar structural features but different ester groups, leading to variations in chemical reactivity and applications.
Phosphonothioic acid, methyl-, S-(2-(diethylamino)ethyl) O-ethyl ester: Another related compound with distinct functional groups, used in different industrial and research contexts.
The uniqueness of phosphonothioic acid, ethyl-, O-methyl ester, (S)- lies in its specific ester configuration and the resulting chemical properties, making it suitable for particular applications that other similar compounds may not fulfill.
Eigenschaften
CAS-Nummer |
108813-12-3 |
|---|---|
Molekularformel |
C3H9O2PS |
Molekulargewicht |
140.14 g/mol |
IUPAC-Name |
ethyl-hydroxy-methoxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C3H9O2PS/c1-3-6(4,7)5-2/h3H2,1-2H3,(H,4,7) |
InChI-Schlüssel |
WSIBSROLHMRZNT-UHFFFAOYSA-N |
Kanonische SMILES |
CCP(=S)(O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




